![molecular formula C13H20N2Si B065965 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 183001-71-0](/img/structure/B65965.png)
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a pyrrolo[2,3-B]pyridine core with a tert-butyl dimethylsilyl group attached, which can influence its chemical properties and reactivity.
准备方法
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves several steps:
-
Synthetic Routes: : The preparation often starts with the formation of the pyrrolo[2,3-B]pyridine core. This can be achieved through various methods, including cyclization reactions of appropriate precursors. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by intramolecular cyclization can yield the desired pyrrolo[2,3-B]pyridine structure .
-
Reaction Conditions:
-
Industrial Production Methods: : Industrial production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would require careful control of reaction parameters and purification processes to ensure consistency and quality.
化学反应分析
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the pyridine ring, leading to the formation of N-oxides .
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out using appropriate reagents such as halogens, nitric acid, and sulfonyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while oxidation can produce N-oxides .
科学研究应用
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
-
Biology: : In biological research, it is used to study the interactions of pyrrolopyridine derivatives with various biological targets, including enzymes and receptors .
-
Medicine: : The compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in targeting specific pathways involved in diseases such as cancer .
-
Industry: : In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
-
Pathways Involved: : By inhibiting FGFRs, the compound can interfere with signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell growth and survival .
相似化合物的比较
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1H-pyrrolo[2,3-B]pyridine derivatives with different substituents, 1H-pyrazolo[3,4-B]pyridine, and 2,3-dihydro-1H-pyrrolo[3,4-B]quinolin-1-one derivatives .
-
Uniqueness: : The presence of the tert-butyl dimethylsilyl group in 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- imparts unique chemical properties, such as increased stability and lipophilicity, which can influence its biological activity and pharmacokinetic profile .
属性
IUPAC Name |
tert-butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKDJNVCMQOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445759 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183001-71-0 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
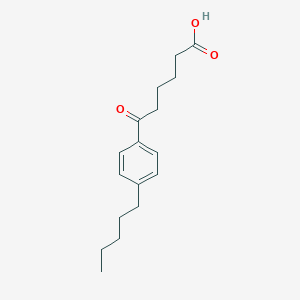
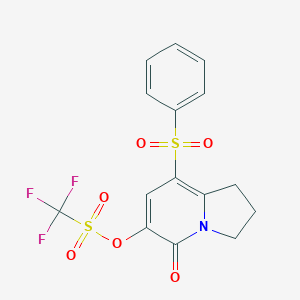
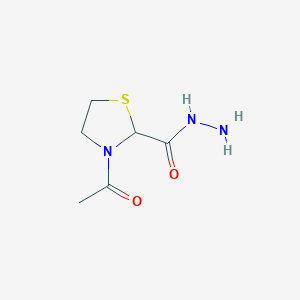
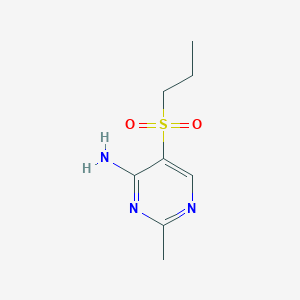
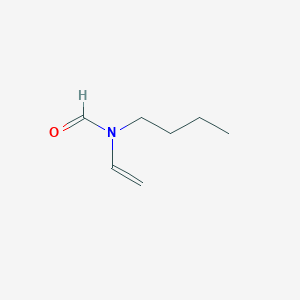
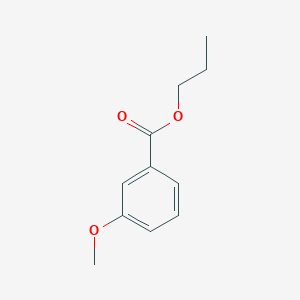
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)

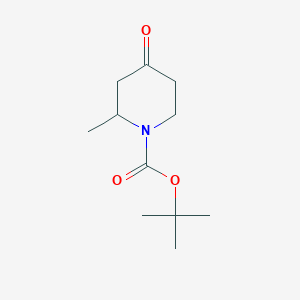
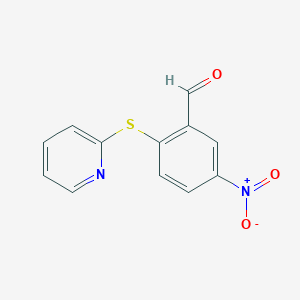
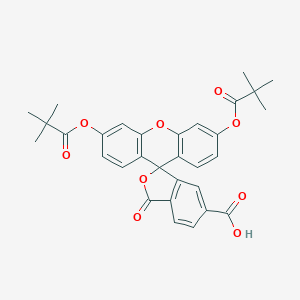
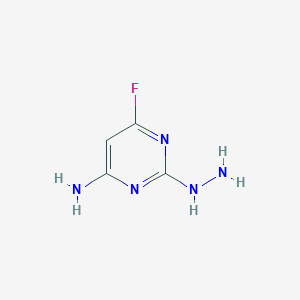
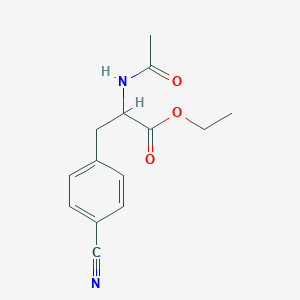
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
